molecular formula C14H28O2 B14438071 2-Decyl-4-methyl-1,3-dioxolane CAS No. 74094-62-5

2-Decyl-4-methyl-1,3-dioxolane

Cat. No.: B14438071
CAS No.: 74094-62-5
M. Wt: 228.37 g/mol
InChI Key: ZOJCTKZSRSUPTO-UHFFFAOYSA-N
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Description

2-Decyl-4-methyl-1,3-dioxolane is an organic compound with the molecular formula C14H28O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a dioxolane ring substituted with a decyl and a methyl group. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Decyl-4-methyl-1,3-dioxolane can be synthesized through the acetalization of undecanal with propylene glycol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxolane ring. Common catalysts include toluenesulfonic acid, zirconium tetrachloride, and tetrabutylammonium tribromide .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This ensures the reaction proceeds efficiently and yields a high-purity product. The use of molecular sieves or orthoesters can also aid in water removal through chemical reaction or physical sequestration .

Chemical Reactions Analysis

Types of Reactions

2-Decyl-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .

Scientific Research Applications

2-Decyl-4-methyl-1,3-dioxolane has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and a protecting group for carbonyl compounds during synthesis.

    Biology: The compound’s stability makes it useful in biochemical assays and as a reagent in various biological experiments.

    Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.

    Industry: The compound is used in the production of resins, polymers, and other industrial chemicals

Mechanism of Action

The mechanism by which 2-Decyl-4-methyl-1,3-dioxolane exerts its effects involves the formation of stable acetal or ketal complexes with carbonyl compounds. This stability is due to the dioxolane ring, which protects the carbonyl group from undergoing unwanted reactions. The molecular targets and pathways involved depend on the specific application, such as protecting groups in organic synthesis or forming complexes in drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Decyl-4-methyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct physical and chemical properties. Its long decyl chain provides hydrophobic characteristics, making it suitable for applications requiring non-polar solvents or reagents. Additionally, its stability and ability to form stable complexes make it valuable in various scientific and industrial contexts .

Properties

CAS No.

74094-62-5

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2-decyl-4-methyl-1,3-dioxolane

InChI

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-14-15-12-13(2)16-14/h13-14H,3-12H2,1-2H3

InChI Key

ZOJCTKZSRSUPTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1OCC(O1)C

boiling_point

286.00 to 287.00 °C. @ 760.00 mm Hg

density

0.879-0.885

physical_description

Clear, colourless liquid;  Sweet, fatty, floral aroma

solubility

Insoluble in water;  soluble in organic solvents
Soluble (in ethanol)

Origin of Product

United States

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